1-Bromo-4-chloro-7,8-difluoroimidazo[1,2-A]quinoxaline
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Overview
Description
1-Bromo-4-chloro-7,8-difluoroimidazo[1,2-A]quinoxaline is a heterocyclic compound that belongs to the imidazoquinoxaline family This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to the imidazoquinoxaline core
Preparation Methods
The synthesis of 1-Bromo-4-chloro-7,8-difluoroimidazo[1,2-A]quinoxaline can be achieved through various synthetic routes. One common method involves the cyclization of 1-(2-isocyanophenyl)-1H-imidazole in the presence of phenyliodine(III) dicyclohexanecarboxylate and an iridium catalyst under visible light . Another approach is the three-component (one-pot) method, which involves the reaction of 5-(aminomethyl)-1-(2-halophenyl)-1H-imidazoles in a base medium, leading to the formation of imidazoquinoxalines through aromatic nucleophilic substitution and subsequent autooxidation .
Chemical Reactions Analysis
1-Bromo-4-chloro-7,8-difluoroimidazo[1,2-A]quinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The compound can be used in Suzuki–Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using boron reagents and palladium catalysts.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-4-chloro-7,8-difluoroimidazo[1,2-A]quinoxaline has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Bromo-4-chloro-7,8-difluoroimidazo[1,2-A]quinoxaline involves its interaction with specific molecular targets and pathways. For instance, it has been shown to disrupt hyphal differentiation, spore germination, and germ tube growth in fungal cells . The compound may also induce cell cycle arrest and apoptosis in cancer cells by targeting specific signaling pathways and molecular targets .
Comparison with Similar Compounds
1-Bromo-4-chloro-7,8-difluoroimidazo[1,2-A]quinoxaline can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridines: These compounds share a similar imidazo core but differ in their substitution patterns and biological activities.
Quinoxaline Derivatives: Compounds like Olaquindox, Echinomycin, and Levomycin have similar quinoxaline cores but differ in their functional groups and applications.
Imidazoles: These compounds have a similar imidazole ring but differ in their substitution patterns and chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1254196-54-7 |
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Molecular Formula |
C10H3BrClF2N3 |
Molecular Weight |
318.50 g/mol |
IUPAC Name |
1-bromo-4-chloro-7,8-difluoroimidazo[1,2-a]quinoxaline |
InChI |
InChI=1S/C10H3BrClF2N3/c11-8-3-15-10-9(12)16-6-1-4(13)5(14)2-7(6)17(8)10/h1-3H |
InChI Key |
BIWVNFGXRUWGFH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1F)F)N3C(=CN=C3C(=N2)Cl)Br |
Origin of Product |
United States |
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